molecular formula C11H15NO3 B3050443 Morpholine, benzoate CAS No. 26021-56-7

Morpholine, benzoate

Cat. No.: B3050443
CAS No.: 26021-56-7
M. Wt: 209.24 g/mol
InChI Key: VEHVJXQNSCCNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, benzoate is an organic compound that combines morpholine, a heterocyclic amine, with benzoic acid, an aromatic carboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, benzoate can be synthesized through the reaction of morpholine with benzoic acid. The reaction typically involves the gradual addition of morpholine to benzoic acid at room temperature with constant stirring until the formation of the solid morpholine benzoate . This process can be represented by the following equation:

C6H5COOH+O(CH2CH2)2NHC6H5COO(CH2CH2)2NH2\text{C}_6\text{H}_5\text{COOH} + \text{O}(\text{CH}_2\text{CH}_2)_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{COO}(\text{CH}_2\text{CH}_2)_2\text{NH}_2 C6​H5​COOH+O(CH2​CH2​)2​NH→C6​H5​COO(CH2​CH2​)2​NH2​

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and precise control of reaction parameters enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, benzoate undergoes various chemical reactions, including:

    Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert morpholine derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of morpholine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of morpholine.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Morpholine, benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of morpholine, benzoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The nitrogen and oxygen atoms in the morpholine ring can form coordination complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, the benzoate moiety can interact with biological targets, contributing to its therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine acetate
  • Morpholine propionate
  • Morpholine carbonate

Comparison

Morpholine, benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical and biological properties. Compared to morpholine acetate and morpholine propionate, morpholine benzoate exhibits higher stability and enhanced corrosion inhibition performance . Morpholine carbonate, on the other hand, has higher volatility but lower adsorption energy compared to morpholine benzoate .

Properties

IUPAC Name

benzoic acid;morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C4H9NO/c8-7(9)6-4-2-1-3-5-6;1-3-6-4-2-5-1/h1-5H,(H,8,9);5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHVJXQNSCCNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067175
Record name Morpholine, benzoate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26021-56-7
Record name Morpholine, benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26021-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, benzoate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, benzoate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, compound with morpholine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHOLINE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7V2W905T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine, benzoate
Reactant of Route 2
Morpholine, benzoate
Reactant of Route 3
Morpholine, benzoate
Reactant of Route 4
Morpholine, benzoate
Reactant of Route 5
Morpholine, benzoate
Reactant of Route 6
Morpholine, benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.